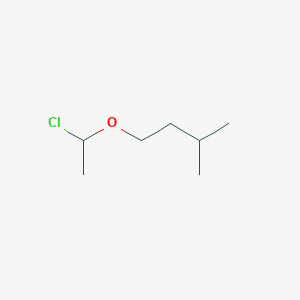
1-(1-Chloroethoxy)-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloroethoxy)-3-methylbutane is an organic compound characterized by its unique structure, which includes a chloroethoxy group attached to a methylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethoxy)-3-methylbutane can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butanol with 1-chloroethane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions are crucial to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethoxy)-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(1-Hydroxyethoxy)-3-methylbutane.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Elimination Conditions: Strong bases like potassium tert-butoxide.
Major Products:
Substitution: 1-(1-Hydroxyethoxy)-3-methylbutane.
Elimination: Alkenes such as 3-methyl-1-butene.
Oxidation: Ketones or aldehydes depending on the specific reaction conditions.
Scientific Research Applications
1-(1-Chloroethoxy)-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of new materials with specific properties.
Industrial Chemistry: Employed in the production of specialty chemicals and solvents.
Mechanism of Action
The mechanism by which 1-(1-Chloroethoxy)-3-methylbutane exerts its effects depends on the specific reaction it undergoes. For instance, in substitution reactions, the chloro group is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound is converted to a ketone or aldehyde via the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
1-(2-Chloroethoxy)-3-methylbutane: Similar structure but with the chloroethoxy group attached at a different position.
1-(1-Bromoethoxy)-3-methylbutane: Bromine instead of chlorine, leading to different reactivity.
1-(1-Chloroethoxy)-2-methylpropane: Different backbone structure, affecting its chemical properties.
Uniqueness: 1-(1-Chloroethoxy)-3-methylbutane is unique due to its specific structural arrangement, which influences its reactivity and applications. The position of the chloroethoxy group and the methylbutane backbone make it distinct from other similar compounds, providing unique opportunities for its use in various chemical reactions and applications.
Properties
Molecular Formula |
C7H15ClO |
|---|---|
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-(1-chloroethoxy)-3-methylbutane |
InChI |
InChI=1S/C7H15ClO/c1-6(2)4-5-9-7(3)8/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZTAQZZRFUJEQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13313717.png)
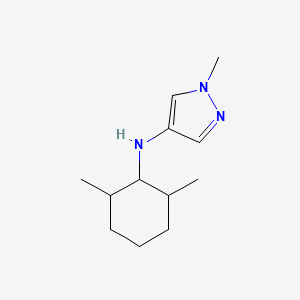
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13313726.png)

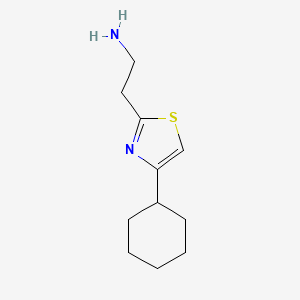

![4-[(Azetidin-3-yloxy)methyl]-2-methyl-2H-1,2,3-triazole](/img/structure/B13313748.png)
![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13313754.png)
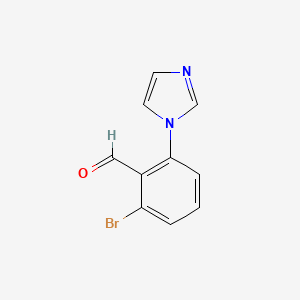
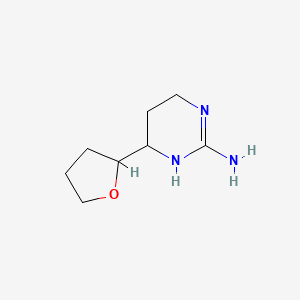

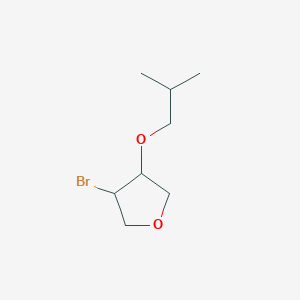
![3-[(4,4-Dimethylcyclohexyl)oxy]-4-iodooxolane](/img/structure/B13313792.png)
